

Technical Guide to the Photophysical Properties of IR-825

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Compound of Interest

Compound Name: **IR-825**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of **IR-825**, a near-infrared (NIR) cyanine dye. Emphasis is placed on its molar extinction coefficient and quantum yield, with detailed experimental protocols for their determination. **IR-825** is recognized for its applications as a photothermal agent in biomedical research, particularly in cancer therapy and drug delivery.[1][2][3]

Core Photophysical Properties of IR-825

IR-825 is characterized by strong absorption in the near-infrared spectrum, typically around 810 nm, and a fluorescence emission peak at approximately 830 nm.[2] As a photothermal agent, its efficacy is rooted in a high molar extinction coefficient and a correspondingly low fluorescence quantum yield. This combination ensures that the majority of absorbed light energy is converted into heat through non-radiative decay pathways, rather than being re-emitted as fluorescence. This process is the foundation of photothermal therapy (PTT). While precise, universally cited values for **IR-825** are subject to variation based on the solvent and local microenvironment, the following table summarizes its general characteristics and provides a comparison with Indocyanine Green (ICG), a structurally similar and well-characterized NIR dye.

Property	IR-825	Indocyanine Green (ICG)	Significance in Photothermal Therapy
Molar Extinction Coefficient (ϵ)	High	$\sim 223,000 \text{ M}^{-1}\text{cm}^{-1}$	A high value indicates efficient light absorption, which is the initial critical step for generating heat.
Fluorescence Quantum Yield (Φ_f)	Low	~0.14	A low value signifies that absorbed energy is primarily converted to heat rather than being lost to fluorescence, maximizing the photothermal effect.
Maximum Absorption (λ_{max})	~810 nm	~787 nm	Absorption in the NIR window (700-900 nm) allows for deeper tissue penetration of excitation light.
Maximum Emission (λ_{em})	~830 nm	~815 nm	While not ideal for fluorescence imaging due to low quantum yield, the emission can be used for tracking.

Experimental Protocols

Accurate characterization of the molar extinction coefficient and quantum yield is essential for evaluating the potential of **IR-825** in therapeutic applications.

Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is determined using the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, and path length.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials and Equipment:

- Calibrated UV-Vis spectrophotometer
- Matched quartz cuvettes (typically 1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes
- Solvent for **IR-825** (e.g., DMSO, DMF, Dichloromethane)

Methodology:

- Stock Solution Preparation: Accurately weigh a small quantity of **IR-825** and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (in mol/L).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected λ_{max} of **IR-825** (~810 nm). Use a cuvette filled with the pure solvent as a blank to zero the instrument.
- Absorbance Measurement: Measure the absorbance of each diluted solution at its maximum absorption wavelength (λ_{max}).
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} versus concentration (in mol/L).
 - Perform a linear regression on the data points. The plot should yield a straight line passing through the origin.

- According to the Beer-Lambert Law, $A = \epsilon cl$, where:
 - A is the absorbance (unitless)
 - ϵ is the molar extinction coefficient ($M^{-1}cm^{-1}$)
 - c is the concentration (mol/L or M)
 - l is the path length of the cuvette (cm)
- The slope of the line from the linear regression is equal to the molar extinction coefficient (ϵ) when the path length is 1 cm.[4][7]

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield can be determined using either a relative or an absolute method. The relative method, which is more common, involves comparison to a standard dye of known quantum yield.[8][9][10]

Relative Method:

Materials and Equipment:

- Calibrated spectrofluorometer
- Matched quartz cuvettes
- UV-Vis spectrophotometer
- Standard dye with a known quantum yield in the NIR range (e.g., IR-125, $\Phi_f = 0.132$ in ethanol).[10]
- Solvent compatible with both **IR-825** and the standard.

Methodology:

- Solution Preparation: Prepare a series of dilute solutions of both **IR-825** (the sample) and the standard dye. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (< 0.1) to minimize inner filter effects.

- Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Set the excitation wavelength on the spectrofluorometer (e.g., 780 nm).
 - Record the fluorescence emission spectrum for each solution of the sample and the standard.
 - Integrate the area under the emission curve for each spectrum.
- Data Analysis:
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - The plots should be linear. Determine the slope (Gradient) for both the sample and the standard.
 - Calculate the quantum yield of the sample (Φ_{sample}) using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
- η is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.

Absolute Method:

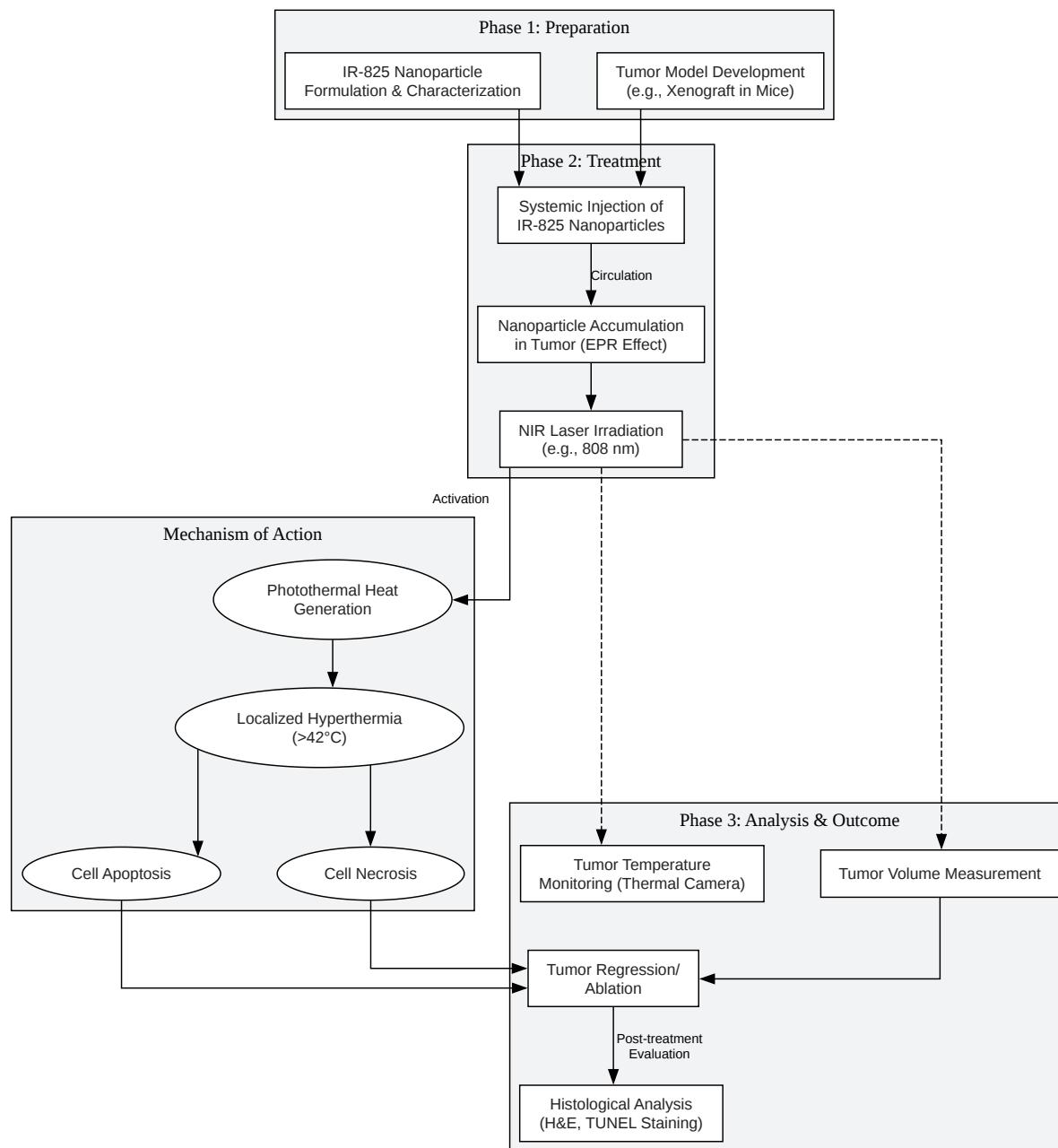
The absolute method provides a direct measurement of quantum yield without the need for a reference standard. It requires a specialized setup involving an integrating sphere to capture all emitted photons.[8][11][12]

Methodology:

- A sample is placed inside an integrating sphere and excited by a monochromatic light source.
- Two measurements are taken: one with the excitation beam passing through the sample and another with the beam passing through a blank (solvent only).
- The integrating sphere collects both the scattered excitation light and the emitted fluorescence light.
- The quantum yield is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.

Application Workflow: In Vivo Photothermal Therapy

IR-825 is frequently incorporated into nanoparticles to improve its stability and enable targeted delivery to tumors. The following workflow and corresponding diagram illustrate a typical in vivo photothermal therapy experiment.[13][14]

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Caption: Workflow for an in vivo photothermal therapy experiment using **IR-825** nanoparticles.

This workflow outlines the process from the preparation of **IR-825** loaded nanoparticles and the establishment of an animal tumor model to the administration of the nanoparticles, followed by targeted NIR laser irradiation.[14] The absorbed light is converted to heat, inducing localized hyperthermia in the tumor. This leads to cell death via apoptosis and necrosis, ultimately resulting in tumor regression.[15] The therapeutic effect is monitored by measuring tumor volume and confirmed through post-treatment histological analysis.

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